Cobalt Thin-Film Purity in Remote-Plasma ALD: CpCo(CO)₂ vs. Co₂(CO)₈
When CpCo(CO)₂ is used as the cobalt precursor in remote-plasma atomic layer deposition (ALD), the resulting Co films contain less than 1 at% oxygen irrespective of the plasma source (H₂ or N₂) [1]. In contrast, films deposited with Co₂(CO)₈ under identical conditions retain approximately 2 at% oxygen with H₂ plasma and approximately 21 at% oxygen with N₂ plasma [1]. Carbon incorporation is also substantially lower for CpCo(CO)₂ (7–8 at% with H₂ plasma vs. ~15 at% for Co₂(CO)₈), and the carbon exists predominantly as C–H fragments rather than deleterious Co–C bonds [1]. The ALD process window for CpCo(CO)₂ is 125–175 °C, wider than the 75–110 °C window of Co₂(CO)₈, although the growth rate is marginally lower (1.1 Å cycle⁻¹ vs. 1.2 Å cycle⁻¹) [1].
| Evidence Dimension | Film purity (oxygen content, carbon content) and ALD process window |
|---|---|
| Target Compound Data | O <1 at% (H₂ or N₂ plasma); C 7–8 at% (H₂ plasma), 13 at% (N₂ plasma); ALD window 125–175 °C; growth rate 1.1 Å cycle⁻¹ |
| Comparator Or Baseline | Co₂(CO)₈: O ~2 at% (H₂ plasma), ~21 at% (N₂ plasma); C ~15 at% (H₂ plasma), ~8 at% (N₂ plasma); ALD window 75–110 °C; growth rate 1.2 Å cycle⁻¹ |
| Quantified Difference | O content: >2 × lower; C content: ~2 × lower (H₂ plasma); ALD window: 50 °C wider; growth rate: ~8 % slower |
| Conditions | Remote-plasma ALD using H₂ or N₂ plasma; Co films deposited on Si substrates; data from Jpn. J. Appl. Phys. 46, L173 (2007) |
Why This Matters
For semiconductor metallization and diffusion-barrier applications, oxygen levels above 1 at% degrade resistivity and silicide formation, making CpCo(CO)₂ the preferred precursor when ultra-low oxygen and controlled carbon speciation are required.
- [1] Lee, H. et al. Comparison of Co films deposited by remote plasma atomic layer deposition method with cyclopentadienylcobalt dicarbonyl [CpCo(CO)2] and dicobalt octacarbonyl [Co2(CO)8]. Jpn. J. Appl. Phys. 46, L173–L176 (2007). https://doi.org/10.1143/JJAP.46.L173 View Source
